2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

2-(4-Chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-07-0) is a synthetic small molecule belonging to the tetrahydroquinolin-2(1H)-one class, featuring a 1-propyl substituent on the lactam nitrogen and a 4-chlorophenoxy acetamide side chain at the 6-position of the bicyclic scaffold. With a molecular formula of C20H21ClN2O3 and a molecular weight of 372.85 g/mol, this compound is catalogued as a screening compound (ChemDiv ID F740-0184) intended for research applications in medicinal chemistry and oncology.

Molecular Formula C20H21ClN2O3
Molecular Weight 372.85
CAS No. 950464-07-0
Cat. No. B2541883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS950464-07-0
Molecular FormulaC20H21ClN2O3
Molecular Weight372.85
Structural Identifiers
SMILESCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H21ClN2O3/c1-2-11-23-18-9-6-16(12-14(18)3-10-20(23)25)22-19(24)13-26-17-7-4-15(21)5-8-17/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,24)
InChIKeyLKRCFAPULROJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-07-0): A Tetrahydroquinolin-2-One Screening Candidate for Anticancer and Antimicrobial Discovery


2-(4-Chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-07-0) is a synthetic small molecule belonging to the tetrahydroquinolin-2(1H)-one class, featuring a 1-propyl substituent on the lactam nitrogen and a 4-chlorophenoxy acetamide side chain at the 6-position of the bicyclic scaffold . With a molecular formula of C20H21ClN2O3 and a molecular weight of 372.85 g/mol, this compound is catalogued as a screening compound (ChemDiv ID F740-0184) intended for research applications in medicinal chemistry and oncology [1]. The tetrahydroquinolin-2-one core has been extensively investigated as a privileged scaffold for antiproliferative agent development, with multiple derivatives demonstrating activity against human cancer cell lines including PANC-1, NPC-TW01, MCF-7, and A549 [2].

Why Generic Substitution Fails for 2-(4-Chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Structural Determinants of Target Engagement


Tetrahydroquinoline derivatives bearing acetamide side chains cannot be freely interchanged because minor structural variations—particularly at the N-1 position and on the phenoxy ring—produce quantifiable differences in lipophilicity, hydrogen bonding capacity, and biological potency [1]. The target compound's 1-propyl substitution on the 2-oxo-tetrahydroquinoline core confers a calculated logP of 4.30 and exactly one hydrogen bond donor, a profile that differs meaningfully from the N-1-butyl analog (logP ~4.43, same HBD count), the N-1-methyl analog (lower logP), and the 4-fluorophenoxy analog (altered electronic character) . Within the tetrahydroquinolin-2(1H)-one class, even single-carbon changes in the N-alkyl chain shift antiproliferative IC50 values by several micromolar across MCF-7 and A549 cell lines, making direct substitution without revalidation scientifically unjustifiable .

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Comparator-Based Selection Rationale


Lipophilicity Differentiation: Propyl vs. Butyl N-1 Substitution Modulates logP by ~0.13 Units

The 1-propyl substituent on the tetrahydroquinolin-2-one core of the target compound yields a calculated logP of 4.30, compared to an estimated logP of approximately 4.43 for the 1-butyl analog (CAS 951505-74-1), reflecting a measurable difference of approximately 0.13 logP units attributable to the single methylene group difference . This places the target compound closer to the median of the lipophilicity range observed among active tetrahydroquinolin-2-one antiproliferative agents, where logP values between 3.5 and 4.5 are associated with balanced cellular permeability and aqueous solubility [1]. The 1-methyl analog (logP estimated ~3.8) and 1-ethyl analog (logP estimated ~4.0) occupy lower lipophilicity space, potentially limiting membrane penetration relative to the 1-propyl compound.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count of 1 Distinguishes Target from 4-Fluorophenoxy and Dichloro Analogs in Key Binding Interactions

The target compound possesses exactly one hydrogen bond donor (the secondary amide N-H at the 6-position acetamide linkage) and five hydrogen bond acceptors (two amide carbonyls, one lactam carbonyl, one ether oxygen, and one chlorine atom), yielding a polar surface area (PSA) of 46.25 Ų . This HBD count is structurally determined by the 2-oxo-1-propyl-tetrahydroquinoline scaffold and cannot be altered without changing the core. Comparator compounds such as 2-(4-fluorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide share the same HBD/HBA profile but differ in the halogen's electronic character (fluorine being more electronegative and smaller than chlorine), while the 2,4-dichlorophenoxy analog (CAS 941953-39-5) introduces a second chlorine that alters both steric bulk and electron distribution without changing formal HBD/HBA counts .

Hydrogen bonding Target engagement Structure-activity relationship

Class-Level Antiproliferative Activity: Tetrahydroquinolin-2-One Scaffold Demonstrates Consistent Cytotoxicity Across Human Cancer Cell Lines

While direct IC50 data from peer-reviewed primary literature for the exact target compound (CAS 950464-07-0) remains limited, the tetrahydroquinolin-2(1H)-one scaffold to which it belongs has demonstrated reproducible antiproliferative activity across multiple independent studies. In a 2022 study published in Scientific Reports, tetrahydroquinoline derivatives bearing acetamide functionality showed IC50 values ranging from 11.33 to 15.61 μM against A549, HCT-116, and MCF-7 cell lines, with the most potent compound (4a) achieving IC50 = 11.33 ± 0.67 μM against A549 cells [1]. In a separate study, the tetrahydroquinolin-2-one derivative 11k inhibited PANC-1 pancreatic cancer cells with IC50 = 4.9 μM under nutrient-deprived conditions and suppressed tumor growth in vivo [2]. The closest structurally characterized analog, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide (differing only by one methylene unit in the N-alkyl chain), demonstrated IC50 values of 12.5 μM (MCF-7) and 10.0 μM (A549), outperforming doxorubicin (IC50 = 15.0 μM, MCF-7) and cisplatin (IC50 = 20.0 μM, A549) in parallel assays .

Antiproliferative activity Cancer cell lines Cytotoxicity screening

Kinase Inhibition Potential: Tetrahydroquinoline-6-yl Acetamide Chemotype Demonstrates Nanomolar Activity Against Cancer-Relevant Kinases

The tetrahydroquinolin-6-yl acetamide chemotype has demonstrated kinase inhibitory activity in the nanomolar range. A closely related compound, 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 954686-03-4), which shares the identical 2-oxo-1-propyl-tetrahydroquinolin-6-yl core with the target compound but replaces the acetamide side chain with a sulfonamide, displayed selective inhibition of CDK8 (IC50 = 12 nM) and CLK2 (IC50 = 28 nM) in a panel of 97 kinases, with minimal cytotoxicity in normal human fibroblasts up to 10 μM [1]. This demonstrates that the 2-oxo-1-propyl-tetrahydroquinolin-6-yl scaffold can engage ATP-binding pockets of clinically relevant kinases when appropriately functionalized. The target compound's 4-chlorophenoxy acetamide side chain provides an alternative pharmacophore that may address different kinase selectivity profiles compared to the sulfonamide analog.

Kinase inhibition CDK8 CLK2 Cancer therapeutics

Physicochemical Drug-Likeness Profile: Target Compound Satisfies All Lipinski and Veber Criteria, Distinguishing It from Higher Molecular Weight or More Polar Analogs

The target compound satisfies all four Lipinski Rule of Five criteria (MW = 372.85 ≤ 500; logP = 4.30 ≤ 5; HBD = 1 ≤ 5; HBA = 5 ≤ 10) and the Veber criterion (PSA = 46.25 Ų ≤ 140 Ų; rotatable bonds = 6 ≤ 10), placing it within favorable oral drug-likeness space . This profile differentiates it from bulkier analogs such as the N-1-isobutyl derivative (CAS 941991-48-6, MW = 386.88, C21H23ClN2O3) and the 2,4-dichlorophenoxy analog (CAS 941953-39-5, MW = 407.3, C20H20Cl2N2O3), both of which carry higher molecular weight and may approach or exceed optimal property thresholds for certain screening cascades . The target compound's balanced profile—with a single HBD, moderate lipophilicity, and molecular weight under 400—is consistent with lead-like chemical space preferred for fragment-to-lead or hit-to-lead optimization programs.

Drug-likeness Lipinski Rule of Five Oral bioavailability

Antimicrobial Potential: 4-Chlorophenoxy Acetamide Tetrahydroquinolines Demonstrate Activity Against Gram-Positive and Gram-Negative Bacteria

The 4-chlorophenoxy acetamide tetrahydroquinoline chemotype has shown preliminary antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . The N-1-benzenesulfonyl analog, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-chlorophenoxy)acetamide, has been specifically studied for its interaction with bacterial enzymes D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both critical for bacterial cell wall biosynthesis . The target compound's 2-oxo-1-propyl substitution pattern differs from the sulfonamide series in that it presents a neutral lactam at the N-1 position rather than a sulfonamide warhead, potentially offering a differentiated selectivity and toxicity profile for antimicrobial screening applications.

Antimicrobial activity Antibacterial screening Gram-positive bacteria

Optimal Application Scenarios for 2-(4-Chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in Drug Discovery and Chemical Biology


Oncology Hit-to-Lead Programs Targeting Tetrahydroquinolin-2-One Scaffolds

The compound is best deployed as a starting point for structure-activity relationship (SAR) exploration in oncology hit-to-lead programs. Its 2-oxo-1-propyl-tetrahydroquinoline core has been validated in the peer-reviewed literature as an antiproliferative scaffold, with the butyl analog demonstrating IC50 values of 12.5 μM (MCF-7) and 10.0 μM (A549)—outperforming doxorubicin and cisplatin in parallel assays . The compound's intermediate logP (4.30) and compliance with all Lipinski and Veber drug-likeness criteria make it suitable for systematic analoging without exceeding developability thresholds . Researchers can explore modifications at the 4-chlorophenoxy ring (halogen scanning), the acetamide linker (bioisostere replacement), and the N-1 propyl group (alkyl chain variation) to optimize potency and selectivity.

Kinase Selectivity Profiling Using the Tetrahydroquinolin-6-yl Chemotype

The tetrahydroquinolin-6-yl scaffold shared by this compound has demonstrated nanomolar kinase inhibition, with a closely related sulfonamide analog achieving CDK8 IC50 = 12 nM and CLK2 IC50 = 28 nM in a 97-kinase panel [1]. The target compound's 4-chlorophenoxy acetamide side chain offers a distinct pharmacophore from the sulfonamide series, making it a valuable tool for probing kinase selectivity determinants. Procurement of this compound alongside the fluoro and dichloro phenoxy analogs enables a systematic halogen-based SAR investigation of kinase binding pocket interactions.

Antimicrobial Screening in Dual Oncology-Anti-Infective Discovery Programs

Given the demonstrated antimicrobial potential of the 4-chlorophenoxy tetrahydroquinoline chemotype against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, this compound can serve dual-purpose screening in institutions running both oncology and anti-infective discovery workflows . The 2-oxo-1-propyl substitution pattern differentiates it from sulfonamide-bearing analogs that target MurD/GlmU, potentially offering an alternative mechanism of antibacterial action. The compound's moderate lipophilicity (logP 4.30) and single hydrogen bond donor suggest adequate permeability for bacterial cell entry.

Computational Chemistry and Molecular Docking Studies

The compound's well-defined physicochemical profile—including calculated logP (4.30), PSA (46.25 Ų), and exactly one HBD with five HBA—makes it an ideal candidate for computational docking and pharmacophore modeling studies . Its intermediate molecular weight (372.85) and rotatable bond count (6) provide sufficient conformational flexibility for binding pose exploration while maintaining computational tractability. The availability of close structural analogs (butyl, methyl, fluoro, dichloro) with measured biological activity enables the construction of validated QSAR models for virtual screening campaigns.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.